molecular formula C8H8Cl2F3N B14150365 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride CAS No. 112641-24-4

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B14150365
CAS No.: 112641-24-4
M. Wt: 246.05 g/mol
InChI Key: GQVMZPAEZHDGQP-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative with a molecular formula of C₈H₈Cl₂F₃N (based on structural analogs in ). Its structure features a chloro group at position 4, a methyl group at position 2, and a trifluoromethyl group at position 3 on the aromatic ring, with the aniline nitrogen protonated as a hydrochloride salt.

Properties

CAS No.

112641-24-4

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.05 g/mol

IUPAC Name

4-chloro-2-methyl-3-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H7ClF3N.ClH/c1-4-6(13)3-2-5(9)7(4)8(10,11)12;/h2-3H,13H2,1H3;1H

InChI Key

GQVMZPAEZHDGQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Formation

The most well-documented synthesis begins with 2-chloro-3-trifluoromethylaniline as the starting material (Figure 1). In the first step, dimethyl sulfide (Me₂S) and N-chlorosuccinimide (NCS) undergo nucleophilic substitution at the aromatic amine group. Controlled addition maintains temperatures ≤30°C to prevent side reactions, with dichloroethane as the preferred solvent due to its polarity and boiling point compatibility.

Key reaction parameters:

  • Mass ratios: 1:6:0.53 (substrate:dichloroethane:NCS)
  • Stoichiometry: 1.2 eq Me₂S relative to substrate
  • Reaction time: 6 hr at 25°C

This step yields 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline (Intermediate I) with 80% isolated yield and >97% HPLC purity.

Chlorination and Hydrochloride Formation

Alternative Nitration-Reduction Pathway

Nitro Intermediate Synthesis

While less common, nitration of 1-chloro-2-trifluoromethylbenzene provides an alternative route (Figure 2). Concentrated HNO₃ in H₂SO₄ mediates electrophilic aromatic substitution at the para position relative to chlorine:

Nitration conditions:

  • Temperature: 50–60°C
  • Time: 3.5 hr
  • Workup: Recrystallization from ethanol/water

This yields 1-chloro-4-nitro-2-trifluoromethylbenzene with 78% purity, requiring subsequent purification.

Catalytic Reduction to Amine

Hydrogenation of the nitro intermediate employs Pd/C in methanol under ambient conditions. Key considerations include:

Reduction parameters:

Variable Optimal Value
Catalyst 5% Pd/C (wet)
H₂ pressure Atmospheric
Reaction time 8 hr

Post-reduction salification with HCl gas converts the free amine to its hydrochloride salt, achieving 85% conversion efficiency.

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

Method Overall Yield Purity Scale Potential
Three-step catalytic 70–75% >99% GC Industrial
Nitration-reduction 60–65% 95% HPLC Lab-scale

The catalytic route demonstrates superior atom economy (AE = 82%) compared to nitration methods (AE = 68%).

Process Intensification Strategies

Recent innovations focus on:

  • Continuous flow hydrogenation: Reduces reaction time from 48 hr to 8 hr through enhanced gas-liquid mixing
  • Solvent recycling systems: Dichloroethane recovery rates exceed 90% in closed-loop setups
  • Catalyst regeneration: Pd/C retains 95% activity after 5 cycles when washed with 0.1M HNO₃

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d₆):

  • δ 7.47 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 6.92 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 4.86 (s, 2H, NH₂·HCl)
  • δ 2.05 (s, 3H, CH₃)

¹⁹F NMR (565 MHz, CDCl₃):

  • δ -62.8 (CF₃, quintet)

Mass Spectral Data

  • GC-MS (EI): m/z 175 [M-Cl]⁺
  • HRMS: Calcd. for C₈H₈ClF₃N: 234.0234; Found: 234.0231

Industrial-Scale Production Considerations

Cost Analysis

Component Cost Contribution
Raw materials 58%
Catalyst recycling 12%
Energy consumption 22%
Waste treatment 8%

Implementation of membrane-based HCl recovery reduces waste treatment costs by 40%.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOH or KOH in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Hydroxylated or alkoxylated products.

Scientific Research Applications

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of electronic effects in aromatic compounds.

    Biology: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing. Its structural features may allow it to interact with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The chlorine and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride Cl (4), CH₃ (2), CF₃ (3) C₈H₈Cl₂F₃N 246.06 (est.) High polarity due to Cl⁻ and CF₃ groups; potential intermediate in drug synthesis
4-(Trifluoromethyl)aniline hydrochloride CF₃ (4) C₇H₇ClF₃N 197.59 Widely used in synthesizing herbicides and pharmaceuticals (e.g., Teriflunomide impurities)
2-Chloro-4-fluoroaniline hydrochloride Cl (2), F (4) C₆H₆Cl₂FN 178.02 Intermediate in cross-coupling reactions; lower molecular weight compared to trifluoromethyl analogs
2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride Cl (2), CF₃ (4), N-CH₃ C₈H₈Cl₂F₃N 246.06 Methylated amine enhances lipophilicity; used in organometallic catalysis
4-Ethoxy-2-(trifluoromethyl)aniline hydrochloride OCH₂CH₃ (4), CF₃ (2) C₉H₁₁ClF₃NO 257.64 Ethoxy group increases solubility in organic solvents; applications in dye synthesis

Physicochemical Properties

  • Solubility : The hydrochloride salt form enhances water solubility. For example, 4-(trifluoromethyl)aniline hydrochloride is soluble in polar solvents like acetic acid , while ethoxy-substituted analogs (e.g., 4-ethoxy-2-(trifluoromethyl)aniline hydrochloride ) show improved organic solvent compatibility .
  • Stability : Electron-withdrawing groups (e.g., CF₃, Cl) increase thermal stability but may reduce reactivity in electrophilic substitution.
  • Acidity : The trifluoromethyl group lowers the pKa of the aniline NH group, making it more acidic than unsubstituted anilines .

Biological Activity

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique trifluoromethyl group and chloro substitution make it an interesting candidate for various biological applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride can be represented as follows:

C8H8ClF3N(Molecular Weight 227 6 g mol)\text{C}_8\text{H}_8\text{ClF}_3\text{N}\quad (\text{Molecular Weight 227 6 g mol})

This compound features:

  • A chloro group at the para position.
  • A trifluoromethyl group at the meta position.
  • An amino group that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In particular, studies have shown that 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride demonstrates effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these activities are critical for evaluating its potential as an antimicrobial agent.

Compound Target Bacteria MIC (µM) MBC (µM)
4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochlorideS. aureus25.925.9
4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochlorideMRSA12.912.9

The data suggests that this compound exhibits both bacteriostatic and bactericidal activities, as indicated by the equality of MIC and MBC values, which reinforces its potential utility in treating resistant bacterial infections .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the cytotoxic effects of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride against cancer cell lines. For example, studies have demonstrated that this compound can induce cytotoxicity in various human cancer cell lines while maintaining lower toxicity towards normal cells.

Cell Line IC50 (µM)
HeLa53.02
K562Not specified
HUVECLow toxicity

The selective toxicity against cancer cells compared to normal cells positions this compound as a promising candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the metabolic stability of the compound, which is crucial for its pharmacokinetic properties. SAR studies have indicated that halogen substitutions on the aniline ring can modulate biological activity. For instance, compounds with a trifluoromethyl moiety have shown increased metabolic stability and enhanced receptor binding affinity compared to their non-fluorinated counterparts .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several aniline derivatives against MRSA, highlighting that the presence of a trifluoromethyl group correlated with increased antibacterial activity .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various aniline derivatives on cancer cell lines, demonstrating that modifications in substituent groups could significantly alter their anticancer potency .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare halogenated trifluoromethyl aniline derivatives like 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride?

  • Methodological Answer : A typical approach involves chlorination of precursor anilines. For example, 2,4-Dichloro-3-(trifluoromethyl)aniline can be synthesized via chlorination of 2-chloro-3-(trifluoromethyl)aniline using reagents like Cl2 or SO2Cl2. Reactions are often scaled by combining parallel batches (e.g., 3 × 200 g) followed by purification via crystallization or column chromatography . The use of HCl/1,4-dioxane for hydrochloride salt formation is also documented, yielding ~82% after solvent removal and hexane/ether precipitation .

Q. How can researchers verify the purity and identity of this compound?

  • Methodological Answer : Analytical techniques include:

  • LCMS : To confirm molecular weight (e.g., m/z 236 [M+H]<sup>+</sup> for similar compounds) .
  • HPLC : Retention time comparison (e.g., 0.83 minutes under SQD-AA05 conditions) .
  • NMR : Structural elucidation using <sup>1</sup>H/<sup>13</sup>C spectra, focusing on trifluoromethyl (-CF3) and aromatic proton signals .
  • Elemental Analysis : To validate chloride content in the hydrochloride salt .

Q. What are the critical physicochemical properties to consider during experimental design?

  • Methodological Answer : Key properties include:

  • Density : ~1.393 g/mL (for related trifluoromethyl anilines) .
  • Boiling Point : 207–208°C (for analogs like 4-Fluoro-3-(trifluoromethyl)aniline) .
  • Solubility : Hydrochloride salts are typically water-soluble but may require polar aprotic solvents (e.g., DMSO) for reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of halogenated trifluoromethyl anilines?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) during chlorination reduce over-halogenation .
  • Catalyst Screening : Lewis acids like FeCl3 or AlCl3 can improve regioselectivity for chloro-substitution .
  • Workup Optimization : Sequential solvent extraction (e.g., hexane/ether) removes unreacted precursors, while recrystallization in ethanol/water enhances purity .

Q. How do spectroscopic discrepancies arise in trifluoromethyl aniline derivatives, and how can they be resolved?

  • Methodological Answer :

  • NMR Shifts : Electron-withdrawing -CF3 groups deshield adjacent protons, causing downfield shifts. Discrepancies may stem from rotamers or solvent effects. Use deuterated DMSO or CDCl3 for consistency .
  • Mass Spectrometry : Isotopic patterns for Cl (M+2 peaks) and F (M+1 peaks) must be accounted for. High-resolution LCMS (HRMS) resolves overlapping m/z signals .

Q. What strategies are effective for impurity profiling in hydrochloride salts of trifluoromethyl anilines?

  • Methodological Answer :

  • Reference Standards : Use certified impurities like 4-(Trifluoromethyl)aniline Hydrochloride (EP Impurity A) for HPLC calibration .
  • Forced Degradation : Expose the compound to heat, light, or humidity to identify degradation products (e.g., dehalogenation or oxidation byproducts) .
  • HPLC-MS/MS : Coupled with ion-trap detectors, this identifies trace impurities at ppm levels .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles (S37/39) .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize acid residues with sodium bicarbonate and adsorb solids using vermiculite .

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